Barium silicate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is characterized by its white orthorhombic crystal structure and has a melting point of approximately 1420°C . This compound is primarily used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium silicate can be synthesized through the reaction of barium hydroxide with silicic acid. The reaction typically involves mixing aqueous solutions of barium hydroxide and silicic acid under controlled conditions to precipitate the barium salt.

Industrial Production Methods: In industrial settings, silicic acid, barium salt is often produced by treating sodium silicate with barium chloride. The reaction results in the formation of this compound and sodium chloride as a byproduct. The process involves:

- Dissolving sodium silicate in water.

- Adding barium chloride solution to the sodium silicate solution.

- Filtering and washing the precipitated this compound.

- Drying the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Barium silicate undergoes various chemical reactions, including:

Oxidation and Reduction: While silicic acid itself is not typically involved in redox reactions, its derivatives can participate in such reactions.

Substitution Reactions: this compound can undergo substitution reactions where the barium ion is replaced by other metal ions under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents can be used to oxidize derivatives of silicic acid.

Reducing Agents: Reducing agents can be employed to reduce certain forms of silicic acid derivatives.

Substitution Reagents: Metal salts such as sodium chloride can be used in substitution reactions.

Major Products Formed:

Applications De Recherche Scientifique

Industrial Applications

Barium silicate is primarily used in the production of ceramics and glass. Its unique properties make it suitable for various industrial processes:

- Ceramics Production : this compound is utilized as a flux in ceramic formulations, enhancing the melting process and improving the mechanical properties of the final products .

- Glass Manufacturing : It serves as a key component in producing specialty glasses, including those used in optical applications due to its high refractive index and thermal stability .

Research Applications

This compound has been extensively studied for its potential in various research domains:

- Catalysis : Recent studies have shown that this compound nanoparticles can act as efficient catalysts in organic synthesis, particularly in the preparation of α-benzyl amino coumarin derivatives. The compound demonstrated good recyclability and stability during reactions .

- Biomaterials : Investigations into this compound's role in biomineralization processes indicate its potential use in bioactive materials for medical applications .

Mechanical Properties Enhancement

This compound has been incorporated into resin nanoceramics (RNCs) to improve their mechanical properties:

- Flexural Strength : Studies reveal that increasing this compound content enhances the flexural strength and overall durability of RNCs, making them suitable for dental applications .

- Fracture Toughness : Research indicates a positive correlation between this compound content and fracture toughness, suggesting its utility in creating more resilient materials .

Sintering and Foaming Studies

This compound glass powders have been studied for their sintering behavior and foaming characteristics:

- Sintering Behavior : Research has shown that this compound glass powders used as sealants in solid oxide fuel cells (SOFCs) exhibit unique sintering properties influenced by milling conditions, which can affect their performance in energy applications .

- Foaming Characteristics : The foaming behavior of this compound during processing has been linked to the milling atmosphere, impacting the final product's density and strength .

Case Study 1: this compound as a Catalyst

A study explored the use of this compound nanoparticles as a catalyst for synthesizing various organic compounds. The results indicated that these nanoparticles not only facilitated reactions but also maintained structural integrity over multiple cycles, showcasing their potential for sustainable chemistry practices .

Case Study 2: Dental Resin Composites

In another study focusing on dental materials, researchers evaluated the mechanical properties of resin composites filled with varying amounts of this compound. The findings highlighted significant improvements in flexural strength and translucency, making these composites more effective for dental restorations .

Mécanisme D'action

The mechanism of action of silicic acid, barium salt involves its interaction with biological and chemical systems. In biological systems, silicic acid is absorbed and polymerized to form silica structures. In chemical systems, silicic acid undergoes polymerization and condensation reactions to form various silicon-based materials .

Comparaison Avec Des Composés Similaires

Orthosilicic Acid (H4SiO4): A simpler form of silicic acid that is more soluble in water.

Metasilicic Acid (H2SiO3): Another form of silicic acid with a different structural arrangement.

Pyrosilicic Acid (H6Si2O7): A more complex form of silicic acid with multiple silicon atoms.

Uniqueness: Barium silicate is unique due to its combination of barium and silicon, which imparts specific properties such as high thermal stability and unique reactivity. This makes it particularly valuable in industrial applications where these properties are essential .

Propriétés

Numéro CAS |

13255-26-0 |

|---|---|

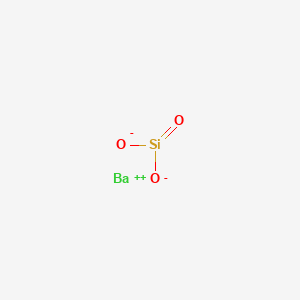

Formule moléculaire |

BaH2O3Si |

Poids moléculaire |

215.43 g/mol |

Nom IUPAC |

barium(2+);dioxido(oxo)silane |

InChI |

InChI=1S/Ba.H2O3Si/c;1-4(2)3/h;1-2H |

Clé InChI |

DLBYQWMKKHDDRH-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Ba+2] |

SMILES canonique |

O[Si](=O)O.[Ba] |

Key on ui other cas no. |

13255-26-0 12650-28-1 |

Pictogrammes |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Synonymes |

BaSiO3, Silicic acid barium salt |

Origine du produit |

United States |

Q1: What is the molecular formula of barium silicate?

A1: The molecular formula of this compound can vary depending on the stoichiometry. Common forms include dithis compound (Ba2SiO4) and barium metasilicate (BaSiO3).

Q2: What are the spectroscopic characteristics of this compound?

A2: [] Raman spectroscopy and 29Si MAS NMR are valuable tools to characterize barium silicates. The mean Qn mode frequencies (νQn ± 1σ) in Raman spectra are at 828 (±14) cm-1 for Q0, 905 (±22) cm-1 for Q1, 994 (±26) cm-1 for Q2, and 1068 (±18) cm-1 for Q3 units. [] These values can differ for hetero-connected phases compared to homo-connected ones.

Q3: What are the applications of this compound in material science?

A3: this compound finds applications in various fields, including:

- Additive manufacturing: As a filler in resin nanoceramics (RNCs) for improved mechanical properties like compressive strength and fracture toughness. [, ]

- High-temperature applications: this compound glasses exhibit high-temperature stability and are used as sealants in solid oxide fuel cells (SOFCs). [, , ]

- Optical applications: this compound glasses doped with rare-earth ions like Eu3+ are used in optical amplifiers and fiber lasers. []

- Electronics: Thin films of this compound serve as diffusion barrier layers in electronic devices, particularly in the fabrication of superconducting YBaCuO thin films on silicon substrates. []

Q4: How does the barium/silicon ratio influence the properties of this compound ceramics?

A4: The Ba/Si ratio significantly affects the dielectric properties, particularly the temperature coefficient of resonant frequency (τf). Increasing structural complexity tends to shift τf from negative to positive values. [] This allows for tailoring the dielectric properties for specific applications.

Q5: How does this compound interact with silicon substrates at high temperatures?

A5: At high temperatures, this compound reacts with silicon substrates to form Ba2SiO4 layers. [] This reaction is crucial in determining the diffusion barrier capabilities of this compound thin films used in electronic devices.

Q6: How does the addition of this compound affect the properties of 3Y-TZP ceramics?

A6: Adding this compound glass to 3-mol%-yttria-stabilized zirconia (3Y-TZP) significantly reduces flow stress at high temperatures (1300-1500 °C), enhancing superplasticity. This effect is attributed to the intergranular amorphous phases formed by this compound. []

Q7: What is the role of this compound in fresnoite glass-ceramics?

A7: In fresnoite (Ba2TiSi2O8) glass-ceramics, this compound phases like BaSi2O5 and BaSiO3 can form alongside the main fresnoite phase. These phases exhibit distinct cathodoluminescence properties compared to fresnoite. []

Q8: How does CMAS (calcium-magnesium-aluminosilicate) affect this compound at high temperatures?

A8: At high temperatures (1300°C), molten CMAS readily infiltrates this compound materials, reacting to form a columnar apatite phase, Ca2Er8(SiO4)6O2. [] This interaction highlights the susceptibility of this compound to corrosion by molten silicates at elevated temperatures.

Q9: What methods are used to synthesize this compound glasses?

A9: this compound glasses can be prepared by various methods, including:

- Sol-gel process: A versatile route offering better control over composition and homogeneity, even at lower processing temperatures. []

Q10: How does milling affect the sintering and foaming behavior of this compound glass powders?

A10: Milling significantly impacts the sintering and foaming of this compound glass powders. Prolonged milling, regardless of the milling atmosphere (Ar, N2, air, CO2), leads to increased foaming during sintering. This is attributed to the trapping of carbonaceous species on the powder surface. [, ] Milling in water or HCl can minimize foaming.

Q11: Can red mud be used as a source for synthesizing barium silicates?

A11: Yes, a process utilizing BaO-Na2CO3 sintering can recover valuable elements like aluminum and sodium from red mud. This process involves the formation of insoluble di-barium silicate (Ba2SiO4) or sodium this compound (Na2BaSiO4), depending on the Ba/Si ratio. []

Q12: How does radiation affect the structure of this compound glasses?

A12: Gamma radiation induces defects in this compound glasses, leading to the formation of color centers. The intensity and position of absorption bands associated with these defects are influenced by the BaO content. [] Studying these changes provides insight into radiation-induced structural modifications in the glass.

Q13: How is molecular dynamics modeling used to study this compound glasses?

A13: Molecular dynamics simulations provide valuable insights into the atomic structure of this compound glasses. These simulations help analyze short-range order (coordination numbers, bond lengths), medium-range order (network connectivity), and long-range order (phase separation) within the glass structure. []

Q14: What is the role of this compound in dentistry?

A14: this compound, particularly when hybridized with hydroxyapatite, shows promise as a filler material in dental composites. It enhances mechanical properties, but its effect on abrasion resistance needs further investigation. []

Q15: How can this compound be used for insect trapping?

A15: Lead-excited this compound powders exhibit strong ultraviolet (UV) fluorescence. These powders are used in light sources designed for selectively attracting and trapping insects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.